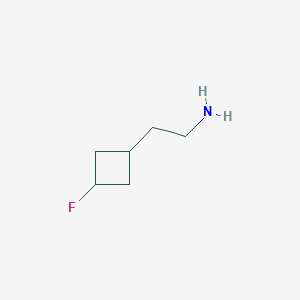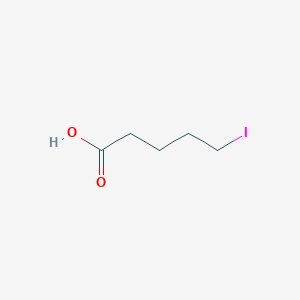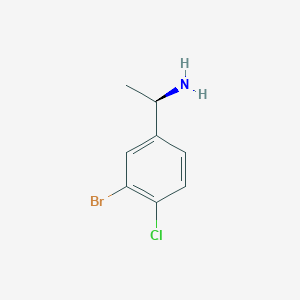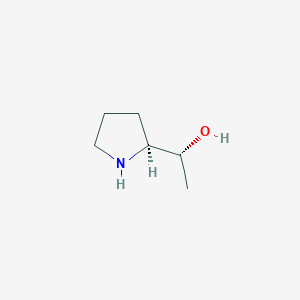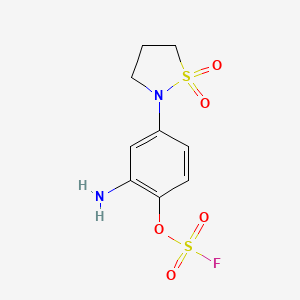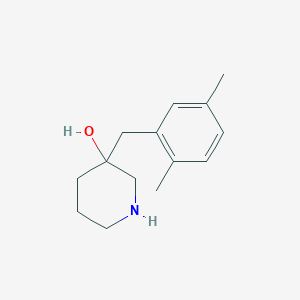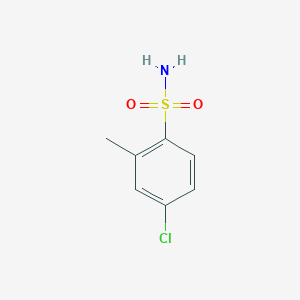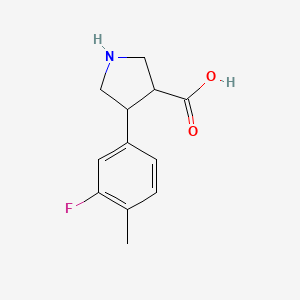
(2,4,5-Trichlorophenyl) 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4,5-Trichlorophenyl) 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H9Cl3O3S. It is a derivative of phenol and benzenesulfonate, characterized by the presence of three chlorine atoms on the phenyl ring and a methyl group on the benzenesulfonate moiety. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5-Trichlorophenyl) 4-methylbenzenesulfonate typically involves the reaction of 2,4,5-trichlorophenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
(2,4,5-Trichlorophenyl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the sulfonate group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted anilines, while oxidation can produce sulfonic acids.
科学研究应用
(2,4,5-Trichlorophenyl) 4-methylbenzenesulfonate is utilized in various scientific research fields, including:
Biology: In studies involving enzyme inhibition or protein modification due to its ability to react with nucleophilic amino acid residues.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science research.
作用机制
The mechanism of action of (2,4,5-Trichlorophenyl) 4-methylbenzenesulfonate involves its ability to interact with nucleophilic sites on biomolecules or other chemical entities. The sulfonate group can form strong covalent bonds with nucleophiles, leading to the modification of proteins, enzymes, or other target molecules. This interaction can alter the function or activity of the target, making it useful in various biochemical and pharmacological studies.
相似化合物的比较
Similar Compounds
(2,4,6-Trichlorophenyl) 4-methylbenzenesulfonate: Similar structure but with a different chlorine substitution pattern.
(2,4-Dichlorophenyl) 4-methylbenzenesulfonate: Lacks one chlorine atom compared to (2,4,5-Trichlorophenyl) 4-methylbenzenesulfonate.
(2,5-Dichlorophenyl) 4-methylbenzenesulfonate: Another variant with a different chlorine substitution pattern.
Uniqueness
This compound is unique due to its specific chlorine substitution pattern, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications.
属性
CAS 编号 |
7466-02-6 |
|---|---|
分子式 |
C13H9Cl3O3S |
分子量 |
351.6 g/mol |
IUPAC 名称 |
(2,4,5-trichlorophenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H9Cl3O3S/c1-8-2-4-9(5-3-8)20(17,18)19-13-7-11(15)10(14)6-12(13)16/h2-7H,1H3 |
InChI 键 |
NGSFNIFEQKYBGT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


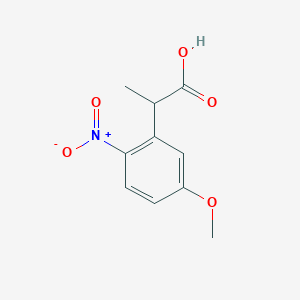

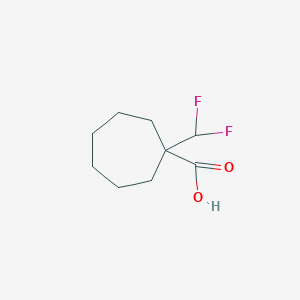
![2-Tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13553181.png)
